molecular formula C13H21N5O B2385737 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1448060-39-6

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2385737
M. Wt: 263.345
InChI Key: AOSYZYDODBYZPY-UHFFFAOYSA-N
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Description

The compound “1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . They are known for their wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives involves easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Scientific Research Applications

Novel Antibacterial and Biofilm Inhibitors

Compounds structurally related to 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one have shown promising applications as antibacterial agents and biofilm inhibitors. A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted their potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. These compounds demonstrated significant inhibitory activities against bacterial strains such as E. coli, S. aureus, and S. mutans, as well as MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Herbicide Development

Research on pyridazinone compounds, including those with dimethylamino groups, has contributed to the development of herbicides. These compounds are known to inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. For instance, the study on the modes of action of pyridazinone herbicides found that such compounds were effective in controlling weed growth, albeit with varying efficacies when compared to other herbicides like atrazine (Hilton et al., 1969).

Antimicrobial Agents

Synthesis of thiazolidinone and triazine-based compounds incorporating a dimethylamino group has led to the discovery of new antimicrobial agents. These synthesized compounds were evaluated against a variety of bacterial and fungal species, showing potential as treatments for infections caused by bacteria like Staphylococcus aureus and fungi such as Candida albicans (Patel et al., 2012).

Enhancing CO2 Capture

Studies have also explored the role of piperazine and related compounds in enhancing CO2 capture technologies. For example, the effect of piperazine on the absorption performance of CO2 in aqueous solutions of 2-diethylaminoethanol (DEAE) and 1-dimethylamino-2-propanol (DMA2P) was investigated. This research is critical for improving CO2 capture efficiency and understanding the atmospheric fate of compounds like piperazine (Zhang et al., 2020).

properties

IUPAC Name

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-4-13(19)18-7-5-17(6-8-18)12-9-11(16(2)3)10-14-15-12/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSYZYDODBYZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

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